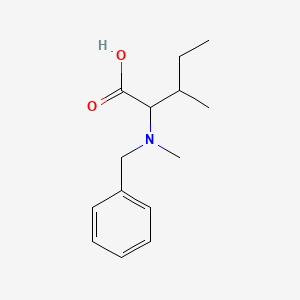

N-Benzyl-N-methyl-L-isoleucine

Description

Significance of N-Alkylated Amino Acids in Chemical Research

N-alkylated amino acids are invaluable tools in the design of peptides and peptidomimetics. monash.edu The introduction of alkyl groups, particularly the methyl group, onto the amide nitrogen of a peptide backbone can dramatically alter the parent molecule's properties. monash.edu This modification is a key strategy for enhancing the therapeutic potential of peptide-based drugs. monash.edu

One of the primary benefits of N-alkylation is the increase in lipophilicity, which can improve a peptide's solubility in non-aqueous environments and enhance its ability to permeate biological membranes. monash.edu This often translates to better bioavailability of peptide drug candidates. monash.edu Furthermore, the presence of an N-alkyl group removes the hydrogen bond donor capability of the amide nitrogen, which can discourage unwanted binding events and, crucially, increase the peptide's resistance to enzymatic degradation by proteases. monash.edu This enhanced stability is a significant advantage in the development of long-lasting therapeutics. monash.edu While alkyl groups larger than methyl are less common in natural products, their synthetic incorporation is a growing area of interest in medicinal chemistry. monash.edu

Table 1: Effects of N-Alkylation on Peptide Properties

| Property | Effect of N-Alkylation | Rationale |

| Lipophilicity | Increased | Addition of hydrophobic alkyl groups. monash.edu |

| Membrane Permeability | Improved | Enhanced lipophilicity facilitates passage through lipid bilayers. monash.edu |

| Proteolytic Stability | Increased | The N-alkyl group sterically hinders the approach of proteases and removes a key hydrogen-bonding site for enzyme recognition. monash.edu |

| Bioavailability | Often Increased | A consequence of improved membrane permeability and stability. monash.edu |

| Conformation | Constrained | The presence of N-alkyl groups can hinder rotamer interconversion, influencing the peptide's three-dimensional structure. acs.org |

Historical Context of N-Methylation and N-Benzylation in Amino Acid Chemistry

The chemical modification of amino acids at the nitrogen atom has a rich history, driven by the need for analogues with tailored properties for peptide synthesis and biological studies.

N-Methylation: The synthesis of N-methyl amino acids (NMAs) has been a subject of considerable research. monash.edu One of the most widely applied methods involves the use of sodium hydride and methyl iodide to methylate N-acyl or N-carbamoyl protected amino acids, a technique extensively developed by Benoiton and colleagues. monash.edu Earlier approaches utilized silver oxide and methyl iodide for the N-methylation of N-protected amino acids. monash.edu Traditional strategies for N-alkylation in general have also included reductive amination using aldehydes and nucleophilic substitution with alkyl halides. nih.govnih.gov These stoichiometric methods, however, often suffer from the formation of significant amounts of by-products and require extensive purification. nih.gov More recently, catalytic approaches, such as the "borrowing hydrogen" strategy using alcohols as alkylating agents, have emerged as more sustainable and atom-economical alternatives. nih.govnih.gov

N-Benzylation: The introduction of a benzyl (B1604629) group (a C6H5CH2 substituent) is a common strategy in organic synthesis, often used as a protecting group for alcohols, carboxylic acids, and amines due to its relative stability and ease of removal via hydrogenolysis. wikipedia.orgorganic-chemistry.org In the context of amino acid chemistry, N-benzylation has historically been achieved through methods like nucleophilic substitution using benzyl halides (e.g., benzyl bromide or benzyl chloride). nih.gov The N-benzyl group, like other N-alkyl groups, can influence the properties of the amino acid and any resulting peptide. The development of direct catalytic asymmetric Tsuji–Trost benzylation reactions represents a modern advancement for the enantioselective synthesis of α-benzyl amino acids. nih.gov

Role of Isoleucine and its Derivatives as Chiral Scaffolds

Chirality is a fundamental aspect of biological systems, and the enantioselective synthesis of molecules is a cornerstone of modern organic chemistry and drug discovery. chemscene.com Naturally occurring chiral molecules, such as amino acids, are frequently employed as starting materials or auxiliaries to control the stereochemical outcome of a reaction.

L-isoleucine, with its two chiral centers, is a valuable chiral auxiliary reagent. sciengine.com It can be used to create complex chiral scaffolds that direct the formation of new stereocenters with high selectivity. sciengine.com For instance, L-isoleucine has been used to synthesize heterocyclic intermediates like (3S)-2,5-dimethoxy-3-sec-butyl-3,6-dihydropyrazine. sciengine.com Alkylation of this intermediate occurs with high diastereoselectivity, where the incoming alkyl group adds to the face opposite the bulky sec-butyl group derived from isoleucine. sciengine.com Subsequent hydrolysis yields non-natural (R)-α-amino acids with high enantiomeric purity. sciengine.com This strategy highlights the utility of isoleucine derivatives in asymmetric synthesis, enabling the creation of tailor-made amino acids for various research applications. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCNRCSUWIPPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for N Benzyl N Methyl L Isoleucine and Analogous Structures

Stereoselective N-Alkylation Strategies

Directly modifying the nitrogen atom of L-isoleucine or its derivatives through stereoselective N-alkylation is a primary approach for synthesizing N-benzyl-N-methyl-L-isoleucine. This involves the sequential or direct introduction of methyl and benzyl (B1604629) groups while preserving the original stereochemistry of the amino acid.

Direct N-Methylation Techniques for Amino Acids

Direct N-methylation of amino acids is a fundamental step in the synthesis of many biologically active peptides and small molecules. merckmillipore.com A variety of methods have been developed to achieve this transformation with high efficiency and stereochemical fidelity.

One common approach involves the use of a protecting group for the amino acid, followed by methylation. For instance, N-Boc-protected amino acids can be selectively N-methylated using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.org This method's selectivity for the nitrogen atom over the carboxyl group is attributed to the chelation of the carboxylate by the sodium ion. acs.org

Reductive amination is another powerful technique for N-methylation. This can be performed on the solid phase, where primary amino groups of a peptide resin are reacted with formaldehyde (B43269) and then reduced with sodium cyanoborohydride. nih.gov This method is advantageous for its compatibility with a wide range of amino acids and low incidence of side reactions. nih.gov

A greener approach to N-methylation utilizes dimethyl carbonate (DMC) in the presence of an acid catalyst. rsc.org This method boasts high conversion rates and yields, avoids racemization, and is applicable to various amino acids with different side-chain functionalities. rsc.org

The "borrowing hydrogen" strategy offers a catalytic and atom-economical route for the direct N-alkylation of unprotected α-amino acids with alcohols. nih.gov This process involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then forms an imine with the amino acid that is subsequently hydrogenated. nih.gov

| Method | Reagents | Key Features |

| Boc-Protected Amino Acid Methylation | MeI, NaH, THF | Selective N-methylation over the carboxyl group. acs.org |

| Solid-Phase Reductive Amination | Formaldehyde, Sodium Cyanoborohydride | Suitable for peptide synthesis on a solid support. nih.gov |

| Dimethyl Carbonate (DMC) Method | DMC, Acid Catalyst | Sustainable, high yield, no racemization. rsc.org |

| "Borrowing Hydrogen" Catalysis | Alcohol, Catalyst | Direct N-alkylation of unprotected amino acids. nih.gov |

N-Benzylation Methods in Amino Acid Synthesis

N-benzylation is a crucial transformation in amino acid chemistry, often employed for protecting the amino group or for synthesizing N-benzyl amino acid derivatives. Reductive alkylation is a widely used method for this purpose. A convenient approach involves treating amino acid esters or amino alcohols with an aryl aldehyde in the presence of α-picoline-borane in a methanol/acetic acid mixture, which affords N-benzyl-protected amino acid derivatives in good yields. thieme-connect.com

Another effective method for N-benzylation involves the use of benzylamine (B48309) and a palladium catalyst for the debenzylation of N-benzyl intermediates, which is particularly useful in the synthesis of amino sugars. scirp.org Catalytic asymmetric Tsuji–Trost benzylation has also emerged as a powerful strategy for preparing chiral benzylic compounds from N-unprotected amino acid esters and benzyl alcohol derivatives. nih.gov This method utilizes a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid to achieve high yields and enantioselectivities. nih.gov

The choice of benzoylating agent is also critical. While benzoyl chloride is common, its reaction can be exothermic and difficult to control. ijirset.com Benzoic anhydride (B1165640) offers an alternative for the N-acylation of amino acids. scielo.org.mx

| Method | Reagents/Catalyst | Substrate | Key Features |

| Reductive Alkylation | α-Picoline-borane, Aryl aldehyde | Amino acid esters or amino alcohols | Convenient N-protection with a benzyl group. thieme-connect.com |

| Debenzylation | Benzylamine, Pd/C, H₂ | N-benzyl intermediates | Useful in amino sugar synthesis. scirp.org |

| Asymmetric Tsuji–Trost Benzylation | Chiral aldehyde, Pd species, Lewis acid | N-unprotected amino acid esters, Benzyl alcohol derivatives | Produces optically active α-benzyl amino acids with high enantioselectivity. nih.gov |

| N-Acylation | Benzoic anhydride | Amino acids | Alternative to benzoyl chloride for N-benzoylation. scielo.org.mx |

Sequential N-Methylation and N-Benzylation Approaches

One potential pathway begins with the N-methylation of L-isoleucine using methods described in section 2.1.1. For example, starting with N-Boc-L-isoleucine, methylation can be achieved with methyl iodide and sodium hydride. acs.org Following methylation, the Boc protecting group can be removed, and the resulting N-methyl-L-isoleucine can then be subjected to N-benzylation using a method such as reductive amination with benzaldehyde (B42025) and a suitable reducing agent like sodium cyanoborohydride.

Alternatively, the synthesis can commence with the N-benzylation of L-isoleucine. For instance, N-benzyl-L-isoleucine can be prepared via reductive amination of the amino acid ester with benzaldehyde, followed by hydrolysis of the ester. thieme-connect.com The subsequent N-methylation of N-benzyl-L-isoleucine presents a challenge due to the increased steric hindrance around the nitrogen atom. However, strong methylating agents under carefully controlled conditions might effect this transformation.

The choice of the synthetic sequence depends on several factors, including the reactivity of the intermediates and the potential for side reactions such as racemization. Protecting group strategies are crucial to ensure the stereochemical integrity of the α-carbon throughout the synthesis.

Indirect Synthetic Routes

Indirect synthetic routes offer alternative pathways to this compound, often employing cyclic intermediates or chiral auxiliaries to control stereochemistry. These methods can provide higher stereoselectivity compared to direct alkylation approaches.

Oxazolidinone-Mediated Synthesis of N-Methyl Amino Acids

A highly effective indirect method for the synthesis of N-methyl amino acids proceeds through the formation of an intermediate 5-oxazolidinone. nih.govacs.org This strategy provides a unified approach for preparing N-methyl derivatives of various amino acids. acs.org The process typically involves the reaction of an N-protected amino acid with an agent like paraformaldehyde to form the oxazolidinone ring. This cyclic intermediate then undergoes reductive cleavage to yield the N-methyl amino acid. researchgate.net

The key advantages of this method are the high yields and the preservation of optical purity, as the reactions generally proceed without racemization. researchgate.net The oxazolidinone intermediate effectively protects the α-carbon from epimerization during the N-methylation step. This approach has been successfully applied to a wide range of amino acids, including those with reactive side chains that require appropriate protection. acs.org The formation and cleavage of the oxazolidinone ring are key steps that ensure the stereochemical integrity of the final N-methylated product. nih.govunimelb.edu.aunih.gov

| Intermediate | Key Transformation | Advantages |

| 5-Oxazolidinone | Reductive cleavage | High yields, preservation of optical purity, applicable to a wide range of amino acids. nih.govacs.orgresearchgate.net |

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. numberanalytics.com In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary is removed. numberanalytics.com

One common strategy involves the use of amino acid-derived auxiliaries. researchgate.net For instance, a chiral auxiliary can be used to control the stereoselective alkylation of a glycine (B1666218) derivative to introduce the isoleucine side chain with the correct stereochemistry. Subsequent N-methylation and N-benzylation, followed by the removal of the auxiliary, would lead to the target molecule. The effectiveness of a chiral auxiliary depends on its ability to create a biased steric environment, influencing the approach of reagents. numberanalytics.com

Another approach utilizes chiral Ni(II) complexes of Schiff bases derived from amino acids. These complexes can undergo highly diastereoselective alkylation reactions. nih.gov For example, a Ni(II) complex of a glycine Schiff base with a chiral ligand can be alkylated to introduce the sec-butyl group of isoleucine. Subsequent disassembly of the complex would yield the α-amino acid with high enantiomeric purity. tcichemicals.com This methodology has been shown to be practical for the large-scale preparation of α-amino acids. researchgate.net

| Approach | Key Principle | Example |

| Amino Acid-Derived Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. numberanalytics.com | Use of a pyroglutamic acid derivative to control the alkylation of a glycine enolate. researchgate.net |

| Chiral Ni(II) Complexes | Diastereoselective alkylation of a metal-complexed Schiff base. nih.gov | Alkylation of a Ni(II) complex of a glycine-chiral ligand Schiff base. tcichemicals.com |

Optimizing Reaction Conditions for Enhanced Enantiomeric Purity

Maintaining and enhancing the enantiomeric purity of this compound and its analogs during synthesis is of paramount importance. The α-carbon of amino acids is susceptible to racemization, especially during activation of the carboxyl group or under basic conditions. nih.gov Therefore, optimizing reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time is crucial to minimize this risk and ensure high enantiomeric excess (ee) or diastereomeric ratio (dr).

One of the key strategies to control stereochemistry during the formation of new stereocenters or the alkylation of existing ones is the use of chiral catalysts. researchgate.net For instance, enantioselective synthesis of α,α-disubstituted α-amino acids has been achieved through the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.org This reaction, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can deliver products with high enantiomeric enrichment. rsc.org Similarly, chiral spiro phosphoric acids have been used in combination with rhodium catalysts for highly enantioselective N-H insertion reactions to produce α-alkenyl α-amino acid derivatives with excellent enantioselectivity (83–98% ee). rsc.org

The solvent can also play a significant role in the stereochemical outcome of a reaction. Enantioselective liquid-liquid extraction techniques have been developed for the resolution of racemic N-benzyl α-amino acids. researchgate.net Studies have shown that comparable yields and selectivities can be obtained using a variety of solvents, including halogenated solvents, toluene, and ethers, indicating that the choice of solvent can be tailored to the specific substrate and chiral selector. nih.gov

Temperature is another critical parameter. For some processes, such as the racemization of bulkier amino acids like isoleucine and valine for dynamic kinetic resolution, higher temperatures (40-60 °C) may be required. nih.gov However, for most enantioselective synthetic steps, lower temperatures are generally favored to enhance selectivity by reducing the kinetic energy of the system, which can lead to less selective bond formation.

The following table presents examples of optimized reaction conditions from the literature for achieving high enantiomeric purity in the synthesis of chiral amino acid derivatives.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Enantiomeric Purity (ee/dr) |

| Asymmetric nih.govrsc.org-Sigmatropic Rearrangement | Palladium catalyst with chiral isothiourea (tetramisole) | Not specified | Not specified | up to 90:10 er |

| Asymmetric Addition to α-Iminoesters | Chiral N-heterocyclic carbene-Iridium complex | Not specified | Not specified | High enantiomeric enrichment |

| N-H Insertion of Vinyldiazoacetates | Dirhodium(II) carboxylate and chiral spiro phosphoric acid | Not specified | Mild, neutral conditions | 83-98% ee |

| Enantioselective Extraction | Chiral lipophilic Cobalt(III) Salen complex | Dichloromethane/Water | 25 °C | High enantioselectivity |

| Addition of N-benzylhydroxylamine to imides | Mg(NTf2)2 and a chiral ligand | Not specified | Not specified | 60-96% ee, 93-99% de |

Iii. Spectroscopic and Diffraction Based Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of N-Benzyl-N-methyl-L-isoleucine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework and gain insights into the molecule's conformation.

Proton NMR (¹H NMR) spectroscopy provides the initial and most crucial confirmation of the this compound structure by identifying all unique proton environments. The spectrum would display distinct signals for the protons of the benzyl (B1604629) group, the N-methyl group, and the L-isoleucine moiety. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration value (relative number of protons) of each signal are used to assign them to specific protons in the molecule.

Based on data from structurally related compounds, the expected ¹H NMR signals for this compound are:

Aromatic Protons (Benzyl group): A multiplet typically appearing in the range of δ 7.2-7.4 ppm, integrating to five protons. rsc.org

Benzyl Methylene (B1212753) Protons (-CH₂-Ph): A singlet or a pair of doublets (if sterically hindered) around δ 3.6-4.4 ppm, integrating to two protons. rsc.orgst-andrews.ac.uk

N-Methyl Protons (-N-CH₃): A singlet in the region of δ 2.2-2.8 ppm, integrating to three protons.

α-Proton (Isoleucine, N-CH): A doublet located between δ 3.0-3.7 ppm. sigmaaldrich.com

β-Proton (Isoleucine, CH-CH₃): A multiplet around δ 1.9-2.2 ppm. sigmaaldrich.com

γ-Methylene Protons (Isoleucine, -CH₂-): A multiplet near δ 1.2-1.5 ppm. sigmaaldrich.com

γ-Methyl Protons (Isoleucine, CH-CH₃): A doublet around δ 0.9-1.0 ppm. sigmaaldrich.com

δ-Methyl Protons (Isoleucine, -CH₂-CH₃): A triplet around δ 0.8-0.9 ppm. sigmaaldrich.com

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield shift, typically >10 ppm, which may not be observed depending on the solvent and its acidity.

The precise chemical shifts and coupling constants would provide definitive confirmation of the isoleucine backbone's connectivity and stereochemistry.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound generates a distinct signal in the ¹³C NMR spectrum.

The anticipated chemical shifts for the carbon atoms are as follows:

Carboxyl Carbon (-COOH): The least shielded carbon, appearing significantly downfield in the range of δ 170-180 ppm. st-andrews.ac.uk

Aromatic Carbons (Benzyl group): Multiple signals between δ 127-140 ppm. rsc.orgst-andrews.ac.uk

α-Carbon (Isoleucine, N-CH): A signal around δ 60-70 ppm. sigmaaldrich.com

Benzyl Methylene Carbon (-CH₂-Ph): A signal in the region of δ 55-60 ppm. st-andrews.ac.uk

N-Methyl Carbon (-N-CH₃): A signal around δ 35-45 ppm.

β-Carbon (Isoleucine, CH-CH₃): A signal near δ 35-40 ppm. sigmaaldrich.com

γ-Methylene Carbon (Isoleucine, -CH₂-): A signal around δ 25-30 ppm. sigmaaldrich.com

γ-Methyl Carbon (Isoleucine, CH-CH₃): A signal around δ 15-20 ppm. sigmaaldrich.com

δ-Methyl Carbon (Isoleucine, -CH₂-CH₃): The most shielded carbon, with a signal around δ 10-15 ppm. sigmaaldrich.com

Deviations in these chemical shifts can indicate conformational constraints or specific intramolecular interactions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal (e.g., the N-methyl protons) to its corresponding carbon signal (the N-methyl carbon).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC is critical for establishing the connectivity between the different functional groups. For example, it would show correlations between the benzyl methylene protons and the aromatic carbons, as well as the α-carbon of the isoleucine moiety. It would also connect the N-methyl protons to the α-carbon.

Furthermore, in molecules with restricted bond rotation, such as tertiary amines and amides, NMR can reveal the presence of multiple conformers (rotamers) that are in slow exchange on the NMR timescale. nih.govchemicalbook.com This can result in the broadening or duplication of NMR signals. Temperature-dependent NMR studies could be employed to investigate such rotational equilibria around the Cα-N bond in this compound.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. Since this compound is supplied as a crystalline solid ("white prisms"), ssNMR could provide valuable insights into its solid-state conformation. chemimpex.com Unlike in solution where molecules tumble rapidly, in the solid state, the molecular conformation is fixed. This can lead to different chemical shifts compared to solution NMR. Moreover, ssNMR can distinguish between different crystalline forms (polymorphs), each potentially having a unique conformational arrangement. Isotopic labeling strategies, such as incorporating ¹³C or ¹⁵N, can significantly enhance ssNMR studies, allowing for precise distance measurements and detailed characterization of intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups within a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Analysis of these bands confirms the presence of the main structural components.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching, broad | 2500-3300 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1250 |

This table presents expected ranges based on typical values for these functional groups. Specific values for this compound are not available in public literature.

The broad O-H stretch of the carboxylic acid is a hallmark feature. The strong carbonyl (C=O) absorption confirms the acid moiety. st-andrews.ac.uk The various C-H stretching and bending vibrations would confirm the presence of both the aromatic (benzyl) and aliphatic (isoleucine, N-methyl) parts of the molecule. The exact positions of these bands can be sensitive to the molecule's conformation and any hydrogen bonding present in the sample. nih.gov

Raman Spectroscopy for Molecular Vibrations

Research on analogous compounds, such as N-benzyl methyl ammonium (B1175870) salts, aids in the assignment of expected vibrational modes. nih.gov A theoretical analysis of this compound would anticipate distinct signals corresponding to the aromatic benzyl group, the aliphatic isoleucine side chain, the N-methyl group, and the carboxylic acid moiety. While a specific, published spectrum for this exact compound is not detailed in the available literature, the expected characteristic wavenumbers can be predicted.

Expected Raman Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretch | Benzyl Ring |

| 3000 - 2850 | C-H Aliphatic Stretch | Isoleucine side chain, N-methyl, Benzyl CH₂ |

| ~1725 - 1700 | C=O Carbonyl Stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C Aromatic Ring Stretch | Benzyl Ring |

| ~1450 - 1350 | C-H Bending | Methyl and Methylene Groups |

The precise position and intensity of these peaks would provide confirmatory evidence of the compound's synthesis and purity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. In MS analysis, a molecule is ionized and then broken into smaller, charged fragments. The mass-to-charge ratio (m/z) of the intact molecular ion and its various fragments are plotted to create a mass spectrum.

For this compound (Molecular Formula: C₁₅H₂₃NO₂), the exact mass of the protonated molecular ion, [M+H]⁺, would be a primary piece of evidence confirming its identity. Studies on the fragmentation of related N-methylated amino acids and compounds containing a benzyl group provide a basis for predicting the fragmentation pattern. nih.govmiamioh.edu The most characteristic fragment would likely arise from the cleavage of the C-N bond connecting the benzyl group to the nitrogen, which forms a stable benzyl cation or, more commonly, rearranges to the highly stable tropylium (B1234903) ion at m/z 91. miamioh.edu Other significant fragmentation pathways would involve the loss of the carboxyl group (as COOH or CO₂) and cleavages within the isoleucine side chain. rsc.orgresearchgate.net

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 250.1798 | [M+H]⁺ | Protonated molecular ion |

| 204.1540 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 158.1488 | [M+H - C₆H₅CH₂]⁺ | Loss of the benzyl group from the parent ion |

| 91.0542 | [C₇H₇]⁺ | Benzyl cation, likely rearranged to tropylium ion |

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, providing strong confirmatory evidence that complements other analytical data.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the unambiguous three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers by analyzing the diffraction pattern of X-rays passing through a single crystal of the material.

For a chiral molecule like this compound, an X-ray crystal structure would definitively confirm the (L)-configuration of the isoleucine moiety. The analysis would also reveal the precise conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the amino acid backbone. While crystallographic data for the title compound is not found in the surveyed literature, studies on other complex N-benzyl derivatives demonstrate the utility of this method for establishing absolute configuration and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. iucr.orgnih.gov Should a suitable single crystal of this compound be grown, X-ray diffraction would yield a detailed crystallographic information file.

Typical Data Obtained from X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies.

V. N Benzyl N Methyl L Isoleucine As a Chiral Building Block and Research Tool

Integration into Peptide Synthesis

The incorporation of N-benzyl-N-methyl-L-isoleucine into peptide chains is a strategy employed to modulate the properties of the resulting peptide. chemimpex.com The presence of the N-benzyl and N-methyl groups introduces steric bulk and removes the hydrogen bond donor capability of the amide nitrogen, influencing the peptide's structure and stability. chemimpex.comrsc.org

This compound can be utilized in solution-phase peptide synthesis (SPPS). researchgate.net In this classical approach, coupling reactions to form peptide bonds are carried out in a homogeneous solution. The synthesis of peptides using N-methylated amino acids, including this compound, can be challenging due to the increased steric hindrance around the nitrogen atom, which can slow down coupling reactions. nih.gov However, methods have been developed to facilitate the incorporation of such sterically hindered amino acids. For instance, the use of specific coupling reagents can help overcome the low reactivity of the N-methylated amine. nih.gov

Historically, the methylation of N-benzyloxycarbonyl (Z-protected) amino acids, a common strategy for preparing building blocks for solution-phase synthesis, has been explored. cdnsciencepub.com These methods aim to produce N-methylated amino acids that can be subsequently used in peptide synthesis. cdnsciencepub.com Solution-phase synthesis allows for the purification of intermediates at each step, which can be advantageous when dealing with difficult couplings involving N-methylated residues. unibo.it

Solid-phase peptide synthesis (SPPS) is a widely used technique where the peptide is assembled on a solid support. nih.gov The incorporation of N-methylated amino acids like this compound into peptides via SPPS presents challenges. nih.gov The coupling of a protected N-methylamino acid to another N-methylamino acid is often inefficient. nih.gov

To address these challenges, specialized coupling reagents have been developed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) have shown promise in facilitating these difficult coupling reactions. nih.gov The choice of protecting groups for the N-methylated amino acid is also crucial for successful solid-phase synthesis. researchgate.net Both Fmoc- and Nosyl-protected N-methyl amino acids have been developed for use in SPPS. researchgate.net

The introduction of an N-benzyl-N-methyl group at the L-isoleucine residue within a peptide chain has a significant impact on its conformational properties. The N-methylation removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This modification can disrupt or stabilize specific secondary structures, such as helices and beta-sheets, depending on the context of the peptide sequence.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability and bioavailability. This compound is a valuable building block in the design and synthesis of peptidomimetics. researchgate.net

The incorporation of this compound can enhance the conformational stability of peptidomimetic structures. chemimpex.comresearchgate.net The N-alkylation introduces a tertiary amide bond, which is known to be more resistant to enzymatic degradation by proteases compared to a secondary amide bond. nih.gov This increased stability is a desirable feature in the design of therapeutic peptidomimetics.

The steric bulk of the benzyl (B1604629) and methyl groups on the nitrogen atom can lock the peptide backbone into a specific conformation, reducing the conformational flexibility of the molecule. chemimpex.comresearchgate.net This pre-organization can be advantageous if the desired conformation for a specific molecular interaction is known.

The conformational rigidity imparted by this compound can have a significant influence on the molecular recognition properties of a peptidomimetic. By restricting the available conformations, the molecule can be pre-disposed to bind to a specific target with higher affinity and selectivity. The benzyl group itself can also participate in non-covalent interactions, such as hydrophobic or pi-stacking interactions, with a binding partner, further influencing the recognition event.

Role in Asymmetric Synthesis and Organocatalysis

Asymmetric synthesis, the controlled synthesis of a chiral compound in which one enantiomer is favored, is a cornerstone of modern pharmaceutical and materials science. Organocatalysis, a sub-discipline of catalysis that uses small organic molecules to accelerate chemical reactions, often relies on chiral molecules to induce enantioselectivity. This compound, with its defined stereochemistry, serves as an excellent foundation for the development of such catalysts.

Chiral ligands are organic molecules that can bind to a metal center to form a chiral catalyst. These catalysts are instrumental in a vast array of asymmetric transformations. While specific research detailing the direct conversion of this compound into chiral ligands is not extensively documented in publicly available literature, the principles of amino acid-derived ligand synthesis are well-established.

The general approach involves the modification of the carboxylic acid and the secondary amine of the N-protected amino acid. For instance, the carboxylic acid can be converted to an alcohol, which can then be further functionalized, or it can be used to form amide or ester linkages. The N-benzyl and N-methyl groups provide a specific steric and electronic environment around the chiral center, which can influence the coordination geometry and the catalytic activity of the resulting metal complex.

A hypothetical synthetic pathway to a phosphine (B1218219) ligand, a common class of chiral ligands, could involve the reduction of the carboxylic acid of this compound to the corresponding alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent reaction with a phosphine nucleophile. The resulting ligand would possess a unique chiral backbone derived from L-isoleucine.

| Potential Ligand Type | Synthetic Strategy from this compound | Potential Metal Complexation |

| Chiral Phosphine Ligand | 1. Reduction of carboxylic acid to alcohol.2. Conversion of alcohol to a tosylate.3. Nucleophilic substitution with a diarylphosphine. | Palladium, Rhodium, Iridium |

| Chiral Amine Ligand | 1. Amidation of the carboxylic acid with a chiral amine.2. Further functionalization of the side chain. | Ruthenium, Copper, Zinc |

| Chiral Oxazoline (B21484) Ligand | 1. Conversion of the carboxylic acid to an amide.2. Cyclization to form the oxazoline ring. | Copper, Scandium, Zinc |

This table presents hypothetical synthetic strategies based on established chemical principles for the conversion of amino acids into chiral ligands.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. When performed asymmetrically, it provides access to a wide range of chiral molecules. Chiral catalysts derived from amino acids are often employed to control the stereochemical outcome of this reaction.

For example, a catalyst derived from this compound could be envisioned to catalyze the addition of a malonate ester to an enone. The steric bulk of the benzyl and isobutyl groups, along with the chirality of the α-carbon, would create a specific chiral pocket around the active site of the catalyst, directing the approach of the reactants and favoring the formation of one enantiomer of the product over the other.

| Reactants | Hypothetical Catalyst | Expected Product | Potential Enantiomeric Excess (e.e.) |

| Diethyl malonate + Cyclohexenone | This compound-derived organocatalyst | Chiral diethyl 2-(3-oxocyclohexyl)malonate | High (based on similar systems) |

| Nitromethane + Chalcone | This compound-derived organocatalyst | Chiral (2-nitro-1,3-diphenylpropyl)benzene | High (based on similar systems) |

This table illustrates hypothetical applications of a catalyst derived from this compound in stereoselective Michael additions, with potential outcomes based on analogous systems.

Development of Novel Chemical Probes and Research Reagents

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The development of such probes is a critical aspect of chemical biology and drug discovery. This compound, with its combination of a natural amino acid scaffold and synthetic modifications, presents an attractive starting point for the design of novel chemical probes.

The amino acid core can mimic peptide structures, potentially targeting protein-protein interactions or enzyme active sites. The benzyl and methyl groups can be further functionalized to introduce reporter groups, such as fluorescent tags or biotin (B1667282) for affinity purification, or reactive groups for covalent labeling of the target protein.

For instance, a fluorescent probe could be synthesized by attaching a fluorophore to the benzyl group of this compound. This probe could then be used to visualize the localization of a target protein within a cell or to monitor its activity through changes in fluorescence.

| Probe Type | Modification of this compound | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the benzyl group. | Cellular imaging of a target protein; high-throughput screening assays. |

| Affinity-Based Probe | Incorporation of a biotin tag. | Identification of binding partners for a target protein via pull-down assays. |

| Photoaffinity Labeling Probe | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and identification of the direct binding site of a drug or ligand. |

This table outlines potential strategies for developing chemical probes from this compound and their applications in chemical biology research.

Vi. Future Research Directions and Emerging Areas

Advanced Synthetic Strategies for Complex Architectures

The synthesis of N-Benzyl-N-methyl-L-isoleucine and its incorporation into more complex molecular architectures remains a fertile ground for methodological innovation. While traditional methods for N-alkylation of amino acids exist, future research is expected to focus on more efficient, stereoselective, and environmentally benign strategies.

Key research thrusts include the development of novel catalytic systems for direct N-alkylation of L-isoleucine derivatives. nih.govmonash.edu Catalytic borrowing hydrogen strategies, which utilize alcohols as alkylating agents and generate water as the only byproduct, represent a green and powerful approach for such transformations. nih.gov The direct N-alkylation of unprotected amino acids with alcohols is a particularly promising avenue, though challenges in solubility and selectivity for mono-alkylation versus di-alkylation need to be addressed. nih.gov

Furthermore, solid-phase synthesis methods for incorporating this compound into peptides are of considerable interest. nih.gov Research in this area could focus on optimizing coupling reagents and conditions to overcome the steric hindrance at the N-substituted nitrogen, which can impede efficient peptide bond formation. merckmillipore.com The development of novel protecting group strategies that are orthogonal to standard peptide synthesis protocols will also be crucial. monash.edu

Table 1: Overview of Synthetic Methodologies for N-Alkylated Amino Acids

| Method | Description | Advantages | Potential Challenges for this compound |

| Reductive Amination | Reaction of an amino acid with an aldehyde (benzaldehyde) followed by reduction, and subsequent methylation. monash.edu | Versatile and widely applicable. | Multiple steps; potential for over-methylation. |

| Direct Alkylation with Alkyl Halides | Nucleophilic substitution using benzyl (B1604629) halide and methyl halide. monash.edu | Straightforward concept. | Use of hazardous reagents; potential for quaternization. |

| Catalytic N-Alkylation with Alcohols | Use of a catalyst to facilitate the reaction of the amino acid with benzyl alcohol and a methyl source. nih.gov | Atom-economical; environmentally friendly. | Catalyst development for high stereoselectivity and efficiency. |

| On-Resin N-Methylation | Methylation of a resin-bound peptide containing an N-benzyl-L-isoleucine residue. nih.govnih.gov | Suitable for peptide library synthesis. | Achieving selective and complete methylation within a peptide sequence. |

High-Resolution Structural Studies of this compound in Diverse Environments

Detailed structural elucidation of this compound, both as an isolated molecule and within a peptide sequence, is critical for understanding its influence on molecular conformation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for such investigations.

Future research will likely involve multi-dimensional NMR studies on peptides containing this compound to probe its effects on local and global peptide structure. researchgate.netthieme-connect.de The N-methylation is known to influence the cis/trans isomerism of the peptide bond, often leading to broadened NMR signals. researchgate.net High-resolution NMR techniques, potentially at variable temperatures, can be employed to study the kinetics of this isomerization and determine the populations of the different conformers. researchgate.net

Table 2: NMR Techniques for Structural Analysis of N-Methylated Peptides

| NMR Experiment | Information Gained | Relevance for this compound |

| ¹H NMR | Provides information on the chemical environment of protons. | Can indicate the presence of cis/trans isomers due to signal broadening. researchgate.net |

| COSY/TOCSY | Reveals scalar coupling networks between protons within a spin system. thieme-connect.de | Helps in the assignment of resonances belonging to the isoleucine side chain. |

| HSQC/HMBC | Shows correlations between protons and directly attached or long-range coupled heteronuclei (¹³C, ¹⁵N). nih.govnmr-bio.com | Crucial for assigning the resonances of the benzyl and methyl groups and the peptide backbone. |

| NOESY/ROESY | Detects through-space proximity of protons, providing distance constraints for structure calculation. nih.gov | Essential for determining the 3D conformation and the orientation of the N-benzyl group relative to the peptide backbone. |

Computational Design and Prediction of this compound-Containing Molecules

Computational chemistry offers powerful tools to predict the structural and dynamic properties of molecules containing this compound, guiding synthetic efforts and experimental design. Molecular dynamics (MD) simulations, in particular, are well-suited to explore the conformational landscape of peptides modified with this residue. nih.govacs.org

Future computational studies could focus on parameterizing force fields specifically for this compound to ensure accurate simulations. byu.edu Once parameterized, MD simulations can be used to investigate how the introduction of this residue affects the secondary structure of peptides, such as helices and sheets. These simulations can also predict the impact of the N-benzyl and N-methyl groups on solvent accessibility and interactions with other molecules. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic properties and conformational energetics of this compound. rsc.org Such calculations can provide insights into the rotational barriers around the N-Cα and Cα-C' bonds and the relative energies of different conformers. This information is valuable for interpreting experimental data, such as that obtained from NMR spectroscopy.

Exploration of this compound in Material Science or Advanced Polymer Chemistry

The incorporation of amino acids into polymers is a burgeoning field aimed at creating functional and biocompatible materials. acs.orgrsc.org this compound, with its unique combination of hydrophobicity and chirality, presents an interesting monomer for the synthesis of novel polymers.

Future research could explore the synthesis of polymers with this compound in the side chain or as part of the polymer backbone. nih.govdigitellinc.com For instance, poly(N-acryl amino acids) can be synthesized through the radical polymerization of N-acryl amino acid monomers. acs.org The resulting polymers may exhibit interesting self-assembly properties in solution, forming micelles or other nanostructures driven by the hydrophobic interactions of the benzyl and isoleucine side chains.

Another avenue of research is the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from this compound. illinois.edu This would lead to the formation of polypeptides with this residue, which could be investigated for their potential as biomaterials, for example, in drug delivery or tissue engineering. The chirality of the monomer could impart specific optical or recognition properties to the resulting polymer.

Methodological Innovations in Characterization and Analysis

The analysis of modified amino acids like this compound, particularly in complex mixtures or biological matrices, requires sophisticated analytical techniques. Innovations in chromatography and mass spectrometry are central to this endeavor.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and analysis of N-alkylated amino acids. fujifilm.com Future work will likely focus on the development of new chiral stationary phases for the efficient separation of the enantiomers and diastereomers of this compound and its derivatives. mdpi.com The use of chiral derivatizing agents that react with the amino acid to form diastereomers, which can then be separated on a standard reversed-phase column, is another powerful approach. researchgate.netnih.gov

The coupling of liquid chromatography to mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of modified amino acids. fujifilm.com Advanced mass spectrometry techniques, such as trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), can even allow for the separation of chiral isomers in the gas phase after derivatization. acs.org These methods will be invaluable for studying the metabolism and distribution of peptides containing this compound in biological systems.

Table 3: Advanced Analytical Techniques for Chiral Amino Acid Derivatives

| Technique | Principle | Application to this compound |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. mdpi.com | Direct analysis of enantiomeric purity. |

| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on a non-chiral column. fujifilm.comresearchgate.net | Robust method for quantifying enantiomeric excess. |

| Gas Chromatography (GC) | Separation of volatile derivatives in the gas phase. mdpi.com | Requires derivatization to increase volatility; high resolution. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. mdpi.comnih.gov | High separation efficiency; requires small sample volumes. |

| LC-MS/MS | Combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. fujifilm.com | Gold standard for detection and quantification in complex matrices. |

| TIMS-MS | Gas-phase separation of ions based on their mobility. acs.org | Emerging technique for rapid chiral analysis. |

Applications in Chemical Biology Research

In chemical biology, modified amino acids serve as powerful tools to probe and manipulate biological systems. N-methylation of amino acids is a well-established strategy to enhance the metabolic stability and membrane permeability of peptides. nih.govpeptide.com this compound can be utilized in this context to create more drug-like peptides.

Future research in this area will likely involve the systematic substitution of residues in bioactive peptides with this compound to study the effects on protein-protein interactions, receptor binding, and enzymatic activity. nih.govchemimpex.com The steric bulk of the benzyl group can be used to probe the binding pockets of enzymes and receptors, providing valuable structure-activity relationship (SAR) data.

Furthermore, peptides containing this compound can be used as conformational probes. researchgate.net The restricted rotation around the N-Cα bond and the propensity to favor a cis-amide bond can be exploited to stabilize specific peptide conformations, such as turns or helices. This can aid in the design of peptidomimetics with defined three-dimensional structures. The ribosomal incorporation of N-methylated amino acids into proteins is also an emerging area that could be extended to residues like this compound, opening up new avenues for protein engineering. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for N-Benzyl-N-methyl-L-isoleucine in laboratory settings?

The synthesis typically involves sequential protection and alkylation steps. For example:

- Step 1 : Start with N-Cbz-L-isoleucine (benzyloxycarbonyl-protected isoleucine) as the precursor.

- Step 2 : Methylate the α-amino group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., sodium hydride in THF).

- Step 3 : Deprotect the Cbz group via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., HBr in acetic acid). Key considerations include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions. Characterization is performed using NMR and mass spectrometry .

Q. How is this compound characterized for identity and purity in academic research?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzyl and methyl substituents and assess stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to quantify purity (≥95% is typical for synthetic batches).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₉NO₂, theoretical [M+H]⁺ = 222.1494).

- Optical Rotation : Polarimetry to confirm enantiomeric integrity (L-configuration). Cross-referencing with literature data is critical .

Q. What are the primary applications of this compound in peptide synthesis?

This derivative serves as:

- A protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side-chain reactions.

- A conformational constraint in peptide design due to steric effects from the benzyl and methyl groups.

- A substrate for enzymatic studies , such as probing the selectivity of proteases or aminoacyl-tRNA synthetases .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is critical for biological studies. Optimization strategies include:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., Cinchona alkaloids) during methylation to minimize racemization.

- Chromatographic Resolution : Chiral HPLC (e.g., Chirobiotic T columns) or simulated moving bed (SMB) chromatography to separate D/L isomers.

- Reaction Monitoring : Real-time monitoring via circular dichroism (CD) spectroscopy to detect early racemization. Contamination by D-isomers (>2%) can invalidate enzyme-binding assays, necessitating rigorous quality control .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from impurities or solvent-grade differences. To address this:

- Systematic Solubility Testing : Use standardized solvents (e.g., DMSO-d₆ for NMR, HPLC-grade methanol) and report exact conditions (temperature, concentration).

- Purity Verification : Confirm compound purity via HPLC before solubility studies. Impurities like residual methyl iodide can alter solubility profiles.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-Benzyl-L-leucine derivatives) to identify outliers .

Q. What advanced analytical techniques confirm site-specific modifications in this compound derivatives?

For structural elucidation:

- X-ray Crystallography : Resolve 3D conformation, particularly for steric effects from the benzyl group.

- 2D NMR (COSY, NOESY) : Map through-space interactions (e.g., between the benzyl ring and methyl group).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes or receptors. These methods are essential for validating modifications like halogenation or fluorination at specific positions .

Q. How do researchers address conflicting bioactivity data in studies involving this compound?

Contradictions may stem from assay variability. Mitigation approaches include:

- Standardized Assay Protocols : Use established cell lines (e.g., HEK293 for transporter studies) and control compounds.

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out saturation effects.

- Meta-Analysis : Compare data across multiple studies, adjusting for variables like incubation time or buffer composition (e.g., Tris vs. PBS). Statistical tools (ANOVA, Bland-Altman plots) can quantify inter-study variability .

Methodological Best Practices

- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to detail experimental protocols, including reaction times, temperatures, and purification steps. Include raw NMR/HPLC data in supplementary materials .

- Safety : Refer to safety data sheets (SDS) for handling recommendations (e.g., PPE, fume hood use) due to potential irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.